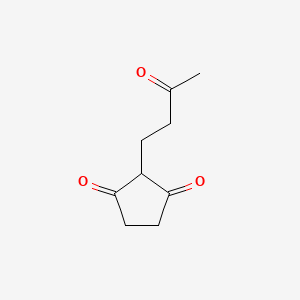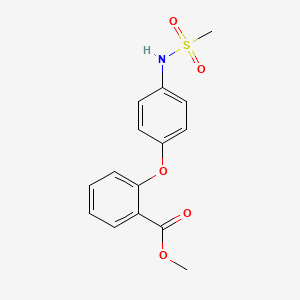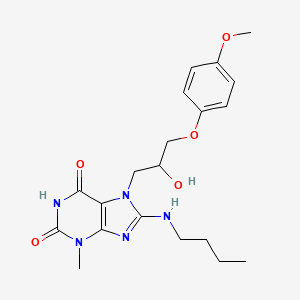
8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemically synthesized molecule that has garnered attention in the fields of chemistry, biology, medicine, and industry. This compound is structured around a purine base, incorporating multiple functional groups that contribute to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione generally involves multi-step organic synthesis. Key steps include:
Alkylation: : Introducing the butylamino group.
Hydroxylation: : Adding the hydroxy group at a specific position.
Etherification: : Attaching the 4-methoxyphenoxy group via a propyl linker.
Purine ring modifications: : Ensuring the correct substitutions on the purine skeleton.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may be optimized for cost, yield, and scalability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : Can involve conversion of the hydroxy group to a carbonyl group under strong oxidative conditions.
Reduction: : The compound can be reduced to modify specific functional groups, such as converting a carbonyl to an alcohol.
Substitution: : Nucleophilic substitution reactions can be used to alter specific groups on the purine ring or side chains.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The reactions can yield a variety of products depending on the specific reagents and conditions used. For example, oxidation may produce a ketone derivative, while reduction can yield an alcohol derivative.
科学的研究の応用
Chemistry
Catalysis: : Used as a ligand in catalytic systems for organic transformations.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Medicine
Therapeutic Agent: : Potential application in treating certain diseases due to its bioactivity.
Industry
Materials Science: : Utilized in the synthesis of advanced materials with specific properties.
作用機序
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved.
Molecular Targets and Pathways
Enzymes: : Specific enzymes in metabolic pathways, such as kinases or phosphatases.
Receptors: : May interact with cell surface receptors to influence signaling pathways.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine)
Theobromine (3,7-dimethylxanthine)
Theophylline (1,3-dimethylxanthine)
Highlighting Uniqueness
While compounds like caffeine and theobromine also possess purine-based structures, 8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione distinguishes itself with its specific functional group arrangement
Conclusion
This compound: is a compound of significant interest due to its complex structure and diverse applications across various fields. Its synthesis, reactivity, and application potential make it a valuable subject of study in both scientific research and industrial settings.
Hopefully, you found this breakdown as interesting as I did!
特性
IUPAC Name |
8-(butylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-4-5-10-21-19-22-17-16(18(27)23-20(28)24(17)2)25(19)11-13(26)12-30-15-8-6-14(29-3)7-9-15/h6-9,13,26H,4-5,10-12H2,1-3H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBMARGNGIQUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
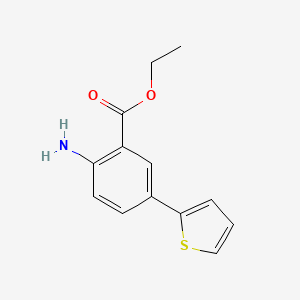
![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2769053.png)
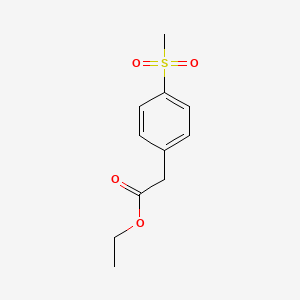
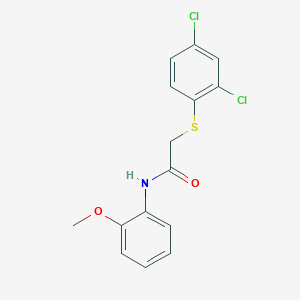
![2-{benzyl[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid](/img/structure/B2769059.png)
![4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2769060.png)
![2-[4-(Phenylsulfanyl)phenyl]quinoline](/img/structure/B2769061.png)
![(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2769062.png)

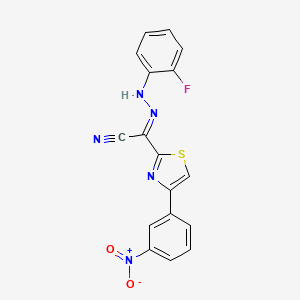
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride](/img/structure/B2769068.png)
![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2769069.png)
